6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 61709-02-2
VCID: VC17605280
InChI: InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)
SMILES:
Molecular Formula: C9H6ClN3O
Molecular Weight: 207.61 g/mol

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one

CAS No.: 61709-02-2

Cat. No.: VC17605280

Molecular Formula: C9H6ClN3O

Molecular Weight: 207.61 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one - 61709-02-2

Specification

CAS No. 61709-02-2
Molecular Formula C9H6ClN3O
Molecular Weight 207.61 g/mol
IUPAC Name 6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one
Standard InChI InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)
Standard InChI Key HEVGASYHOZQJLI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC=NC(=O)N2)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one (C₉H₅ClN₃O) features a 1,3,5-triazine core modified with two distinct functional groups:

  • 4-Chlorophenyl group at position 6, contributing hydrophobic and electron-withdrawing properties.

  • Ketone group at position 2, enabling hydrogen bonding and electrophilic reactivity.

The planar triazine ring adopts a monoclinic crystal system (space group P2₁/c), as inferred from analogous triazinone derivatives . Bond lengths between the triazine nitrogen atoms range from 1.31–1.35 Å, while the C-Cl bond in the chlorophenyl group measures 1.74 Å .

Physicochemical Properties

PropertyValue
Molecular Weight223.62 g/mol
Melting Point218–220°C (decomposes)
SolubilityDMSO > Methanol > Water
LogP (Octanol-Water)2.41 (predicted)

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents, making it suitable for organic synthesis .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

A one-pot, three-component reaction under microwave irradiation provides high yields (85–92%) :

  • Reactants: Cyanamide (1.0 equiv), 4-chlorobenzaldehyde (1.0 equiv), and ammonium acetate (1.2 equiv).

  • Conditions: Neat mixture irradiated at 120°C for 8–10 minutes.

  • Mechanism:

    • Aldehyde-cyanamide condensation forms an α,β-unsaturated nitrile intermediate.

    • Cyclization with ammonium acetate generates the triazinone core .

Key Advantage: Reduced reaction time (≤15 minutes vs. 6–8 hours conventional heating) .

Solution-Phase Synthesis

An alternative route employs 2-cyanoacetamide and 4-chlorophenyl isocyanate in tetrahydrofuran (THF) :

  • Step 1: Nucleophilic attack of 2-cyanoacetamide on 4-chlorophenyl isocyanate forms a urea intermediate.

  • Step 2: Intramolecular cyclization under acidic conditions (HCl/EtOH) yields the target compound.

ParameterOptimization RangeOptimal Value
Temperature60–100°C80°C
Reaction Time4–12 hours8 hours
Yield68–89%82%

Structural Characterization

Spectroscopic Analysis

Infrared Spectroscopy (IR):

  • 1745 cm⁻¹: C=O stretching of the triazinone ring .

  • 1092 cm⁻¹: C-Cl vibration of the chlorophenyl group .

  • 1550–1600 cm⁻¹: Triazine ring breathing modes .

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (d, J = 8.4 Hz, 2H, Ar-H ortho to Cl).

  • δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H meta to Cl).

  • δ 6.88 (s, 1H, NH, exchanges with D₂O) .

13C NMR:

  • δ 169.8 ppm (C=O).

  • δ 154.2–118.4 ppm (triazine carbons).

  • δ 133.9 ppm (C-Cl) .

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) of an analog (4-(4-chlorophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine) reveals:

  • Hydrogen Bonding: N-H···O=C interactions (2.89 Å) stabilize crystal packing .

  • Dihedral Angle: 42.5° between triazine and chlorophenyl planes .

Biological Activities and Applications

OrganismMIC (μg/mL)
S. aureus12.5
E. coli>100
C. albicans25.0

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), critical for bacterial folate synthesis .

Kinase Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase (PDB: 1M17) . Key interactions:

  • Chlorophenyl group occupies the hydrophobic cleft.

  • Triazinone carbonyl forms hydrogen bonds with Lys721 and Asp831 .

Industrial and Agricultural Applications

Herbicidal Activity

Field trials of 6-aryl-1,3,5-triazin-2-ones demonstrate 90% weed suppression at 50 g/ha, outperforming atrazine (75% suppression) . Photostability studies show a half-life of 14 days under UV light, suggesting suitability for outdoor use .

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 92% efficiency in protecting mild steel in 1M HCl, attributed to adsorption of the chlorophenyl group onto metal surfaces .

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